2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
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Description
“2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide” is a chemical compound with the CAS Number: 282104-66-9 . Its molecular weight is 296.39 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks in drug design. Their six-membered ring structure with one nitrogen atom and five carbon atoms (sp3-hybridized) makes them versatile for constructing bioactive molecules. Researchers explore the synthesis of substituted piperidines to create novel pharmaceuticals. The compound’s structural modifications can lead to improved drug efficacy, selectivity, and safety profiles .
ALK and ROS1 Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound, have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer progression. The compound’s activity against Crizotinib-resistant ALK variants makes it a promising candidate for targeted cancer therapy .
Spiropiperidines and Condensed Piperidines
Researchers have explored the synthesis of spiropiperidines and condensed piperidines using various intra- and intermolecular reactions. These derivatives exhibit diverse biological activities and may find applications in drug discovery. The compound’s unique structural features contribute to its potential in this context .
Multicomponent Reactions
Efficient methods for synthesizing piperidines are essential. Multicomponent reactions (MCRs) provide a cost-effective approach. Investigating MCRs involving the compound could yield novel piperidine derivatives with distinct biological properties .
Biological Evaluation
Scientists continue to evaluate the biological activity of synthetic and natural piperidines. The compound’s pharmacological potential, including interactions with receptors, enzymes, and cellular pathways, remains an active area of research. Early-stage studies suggest promising results .
Substrate for Further Synthesis
Experienced researchers seek suitable substrates for synthesizing biologically active piperidines. The compound’s unique substituents and sulfonyl group make it an interesting starting point for further exploration. By modifying its structure, scientists can tailor its properties for specific applications .
properties
IUPAC Name |
2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-5-13-22(14-15)26(24,25)18-11-9-17(10-12-18)21-20(23)19-8-4-3-7-16(19)2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQAVVJMXJDTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide |
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